4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine
Overview
Description
“4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound with the formula C16H14ClFN4O2 . It is a white solid .
Synthesis Analysis
The synthesis of this compound involves several steps. One process involves admixing 2-isopropyl-4-methylpyridin-3-amine (Compound B), a first base, and a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent to form 3‑isocyanato-2-isopropyl-4-methylpyridine (Compound C). Then, Compound C and 2,6-dichloro-5-fluoronicotinamide (Compound D) are admixed to form 2,6-dichloro-5-fluoro-N-((2-isopropy1-4-methylpyridin-3-yl)carbamoyl)nicotinamide (Compound E). Finally, Compound E and a second base are admixed to form a product mixture comprising the desired compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with chlorine, fluorine, nitrogen, and oxygen atoms attached to a pyrimidine ring . The exact structure can be determined using techniques such as X-ray diffraction .Physical and Chemical Properties Analysis
This compound is a white solid . Its exact physical and chemical properties, such as melting point and solubility, are not well-documented.Scientific Research Applications
Chemical Synthesis and Intermediates
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine and its derivatives have been synthesized and studied extensively due to their structural significance and potential pharmacological properties. Ogurtsov & Rakitin (2021) detailed the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting its role as an intermediate for various disubstituted derivatives, potentially useful in pharmacology (Ogurtsov & Rakitin, 2021). Similarly, the nucleophilic substitution of this compound has been shown to produce functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, indicating its significance in synthetic organic chemistry (Ogurtsov & Rakitin, 2021).
Potential Pharmacological Activities
Several studies have focused on the potential pharmacological properties of this compound's derivatives. For instance, Wang et al. (2018) explored the synthesis of a compound for potential use as a PET imaging agent for the IRAK4 enzyme in neuroinflammation (Wang et al., 2018). El-Essawy (2010) synthesized pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, exploring their use in the preparation of Tetraheterocyclic Systems, which might hold significance in medicinal chemistry (El-Essawy, 2010).
Antiproliferative Properties
Some derivatives have been studied for their antiproliferative activities. Poręba et al. (2006) reported the synthesis of new 2-, 3- or 4-substituted pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, which showed weak cytotoxic activity against certain cancer cell lines (Poręba et al., 2006). Additionally, a study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with reported anticancer and anti-5-lipoxygenase activities, suggesting their potential in cancer treatment (Rahmouni et al., 2016).
Antiviral and Antimicrobial Activities
Bernardino et al. (2007) synthesized derivatives that exhibited antiviral activity against Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus, indicating their potential in antiviral therapy (Bernardino et al., 2007). Moreover, El-sayed et al. (2017) investigated pyrazolo[3,4-d]pyrimidine derivatives for antimicrobial activities, with some compounds showing significant effects, suggesting their utility in addressing microbial infections (El-sayed et al., 2017).
Future Directions
The future research directions for this compound could include further investigation of its biological activity, as well as exploration of its potential uses in medicine and agriculture . Additionally, more research could be done to better understand its physical and chemical properties, as well as its safety and hazards.
Properties
IUPAC Name |
4-chloro-1-(3-methylpyridin-4-yl)pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c1-7-4-13-3-2-9(7)17-11-8(5-16-17)10(12)14-6-15-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIUINKGHRTHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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